molecular formula C20H22N2O B11623294 (2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide

(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide

Cat. No.: B11623294
M. Wt: 306.4 g/mol
InChI Key: BXCCVZJYGJIDAV-PDGQHHTCSA-N
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Description

2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H22N2O/c1-14-8-10-16(11-9-14)21-19(23)12-18-17-7-5-4-6-15(17)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12-

InChI Key

BXCCVZJYGJIDAV-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC=CC=C3CC(N2)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Acylation: The initial step involves the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride.

    Reduction: The endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides is reduced.

    N-Alkylation: The N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides.

    Acid Hydrolysis: The final step involves the acid hydrolysis of the latter.

Chemical Reactions Analysis

2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications.

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